molecular formula C10H16FNO2 B2683912 N-(4-fluorooxolan-3-yl)cyclopentanecarboxamide CAS No. 2199548-37-1

N-(4-fluorooxolan-3-yl)cyclopentanecarboxamide

Cat. No.: B2683912
CAS No.: 2199548-37-1
M. Wt: 201.241
InChI Key: JVANXZXVKORPCB-UHFFFAOYSA-N
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Description

N-(4-fluorooxolan-3-yl)cyclopentanecarboxamide is a chemical compound used in various scientific research fields. It is known for its versatile applications in drug development, material synthesis, and biological studies.

Preparation Methods

The synthesis of N-(4-fluorooxolan-3-yl)cyclopentanecarboxamide involves several steps. One common method includes the reaction of cyclopentanecarboxylic acid with 4-fluorooxolane in the presence of a coupling agent. The reaction conditions typically involve the use of a dehydrating agent and a catalyst to facilitate the formation of the amide bond. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

N-(4-fluorooxolan-3-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(4-fluorooxolan-3-yl)cyclopentanecarboxamide has a wide range of scientific research applications:

    Chemistry: It is used in the synthesis of novel compounds and materials, serving as a building block for more complex molecules.

    Biology: The compound is utilized in biological studies to investigate its effects on various biological systems and pathways.

    Medicine: In drug development, this compound is explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical agents.

    Industry: It finds applications in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-fluorooxolan-3-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

N-(4-fluorooxolan-3-yl)cyclopentanecarboxamide can be compared with other similar compounds such as:

    N-(4-fluorophenyl)cyclopentanecarboxamide: This compound has a similar structure but with a phenyl group instead of an oxolane ring.

    Cyclopentanecarboxamide derivatives: Various derivatives of cyclopentanecarboxamide with different substituents can be compared to highlight the unique properties of this compound.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .

Properties

IUPAC Name

N-(4-fluorooxolan-3-yl)cyclopentanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FNO2/c11-8-5-14-6-9(8)12-10(13)7-3-1-2-4-7/h7-9H,1-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVANXZXVKORPCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2COCC2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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